molecular formula C17H19F3N2O2 B4069763 3-(Cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

3-(Cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B4069763
M. Wt: 340.34 g/mol
InChI Key: ZQISNTDPOHZWMF-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core substituted with a cyclohexylamino group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves the reaction of a pyrrolidine-2,5-dione derivative with cyclohexylamine and a trifluoromethylphenyl reagent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization to introduce the desired functional groups. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

3-(Cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylamino)pyrrolidine-2,5-dione: Lacks the trifluoromethylphenyl group, resulting in different chemical and biological properties.

    1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione:

Uniqueness

The presence of both the cyclohexylamino and trifluoromethylphenyl groups in 3-(Cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione makes it unique, as it combines the properties of both functional groups. This dual functionality can enhance its reactivity and broaden its range of applications in scientific research and industry .

Properties

IUPAC Name

3-(cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2/c18-17(19,20)11-5-4-8-13(9-11)22-15(23)10-14(16(22)24)21-12-6-2-1-3-7-12/h4-5,8-9,12,14,21H,1-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQISNTDPOHZWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
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3-(Cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
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3-(Cyclohexylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
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